molecular formula C5H12ClNO2 B595126 (R)-morpholin-3-ylmethanol hydrochloride CAS No. 1212377-10-0

(R)-morpholin-3-ylmethanol hydrochloride

Cat. No. B595126
CAS RN: 1212377-10-0
M. Wt: 153.606
InChI Key: WFLUDHYXVXRFLY-NUBCRITNSA-N
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Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the process .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonism : A study found that a compound incorporating morpholin-4-yl, closely related to (R)-morpholin-3-ylmethanol hydrochloride, is an effective neurokinin-1 receptor antagonist with potential applications in treating emesis and depression (Harrison et al., 2001).

  • Antimicrobial Properties : Research on morpholine-containing derivatives indicated potent antibacterial and antifungal effects, with certain morpholine hydrochloride compounds showing high activity against various strains of microorganisms (Yeromina et al., 2019).

  • Key Intermediate in Drug Synthesis : (R)-morpholin-3-ylmethanol hydrochloride and similar compounds have been utilized as key intermediates in synthesizing other pharmaceutical agents, such as aprepitant, a substance used in chemotherapy-induced nausea and vomiting (Zhang Fuli, 2012).

  • Antitumor Activity : Certain morpholine hydrochloride derivatives have been investigated for their potential antitumor activities, indicating the broad therapeutic potential of these compounds (Isakhanyan et al., 2016).

  • Antidepressant Activity : Studies have synthesized and tested morpholine hydrochloride compounds for antidepressant activities, showing promise in this area of mental health (Tao Yuan, 2012).

  • Synthesis of Heterocyclic Compounds : The compound has been used as an intermediate in the synthesis of biologically active heterocyclic compounds (Mazur et al., 2007).

  • Appetite Suppressant : A study reported the synthesis and appetite-suppressant activity of a morpholine hydrochloride compound in dogs, showing potential in weight management (Brown et al., 1986).

  • Chemical Synthesis and Catalysis : Morpholine hydrochloride derivatives have been synthesized and used as catalysts in various chemical reactions, demonstrating their versatility in chemical synthesis (Singh et al., 2010).

  • Synthesis of Sulfamidates : Research has been conducted on the stereospecific synthesis of substituted sulfamidates using morpholine as a building block, highlighting its importance in medicinal chemistry (Stojiljkovic et al., 2022).

  • Thermodynamic Studies : The compound has been involved in studies examining phase equilibrium and thermodynamic properties, illustrating its role in physical chemistry and process industries (Kumari et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of areas of future research, such as potential applications of the compound, unanswered questions about its properties or behavior, and how it might be modified or used in the future .

properties

IUPAC Name

[(3R)-morpholin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUDHYXVXRFLY-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-morpholin-3-ylmethanol hydrochloride

CAS RN

1212377-10-0
Record name [(3R)-morpholin-3-yl]methanol hydrochloride
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